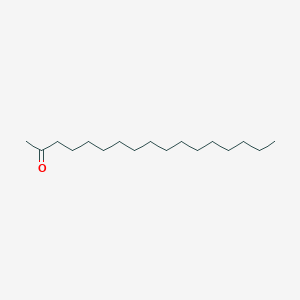

2-Heptadecanone

説明

2-Heptadecanone is a ketone with a long carbon chain, specifically 17 carbons in length. While the provided papers do not directly discuss 2-heptadecanone, they do provide insights into the synthesis and structural analysis of various complex organic compounds, some of which are cyclic ketones or related structures. These studies can offer indirect information on the synthesis and properties of long-chain ketones like 2-heptadecanone.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of specific reagents to achieve the desired structure. For instance, the synthesis of 2-azabicyclo[3.2.0]heptanes as described in one study involves intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides . Another study reports the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid through a six-step process starting from dimethyl-meso-2,5-dibromohexanedioate . These methods highlight the intricate processes that can be involved in synthesizing complex ketones and related structures.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. For example, the crystal and molecular structure of a conformationally restricted methionine analogue was determined using single-crystal X-ray analysis . Similarly, the structure of 2,5-diazabicyclo[2.2.1]heptane was characterized, revealing a complex three-dimensional network of hydrogen bonds . These analyses demonstrate the importance of structural determination in organic chemistry, which would also be relevant for understanding the structure of 2-heptadecanone.

Chemical Reactions Analysis

The reactivity of organic molecules is often explored through their participation in various chemical reactions. The papers discuss several reactions, such as the Diels-Alder additions , and the anodic oxidation of a thioether moiety with neighboring group participation . These studies provide insights into the types of reactions that organic compounds can undergo, which could be extrapolated to understand the reactivity of ketones like 2-heptadecanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. While the papers do not directly address the properties of 2-heptadecanone, they do discuss properties of other organic compounds. For instance, the synthesis of rod-shaped hydrocarbon molecules provides information on the symmetry and potential physical properties of such structures . The properties of spiro[2.4]hepta-4,6-dienes, including their reactivity and applications in organic synthesis, are also surveyed . These studies can inform the understanding of the properties of various ketones, including 2-heptadecanone.

科学的研究の応用

1. Luminescent Precursor in Carbon Nitride Materials

2-Heptadecanone, through its relation to s-heptazine compounds, contributes to the field of carbon nitride materials. The synthesis and study of 2,5,8-triazido-s-heptazine, a larger polycyclic molecular precursor, have indicated potential improvements in stability and order in carbon nitride products, which are essential for various technological applications (Miller, Swenson, & Gillan, 2004).

2. Role in Volatilomic Footprints of Gastric Cancer Cells

In a study examining volatile biomarkers in gastric cancer, 2-heptadecanone was identified as one of the volatiles associated with the metabolism of gastric cancer cell lines. This discovery aids in understanding the biochemical pathways involved in gastric cancer and potentially in developing diagnostic methods (Leiherer et al., 2021).

3. Pheromone Research in Insects

2-Heptadecanone has been identified as a potent ant deterrent emitted from nematode-infected insect cadavers. Its presence and effect on ants and possibly other arthropods like mosquitoes could have significant implications in pest control and ecological studies (Jaffuel et al., 2020).

4. Atmospheric Chemistry and Environmental Impact

The atmospheric chemistry of 2-heptanone, a related compound, is crucial for understanding its impact on photochemical air pollution. Its reaction with hydroxyl radicals and the formation of secondary pollutants are areas of environmental concern (Atkinson, Tuazon, & Aschmann, 2000).

5. Inhibition of Insect Development

Research has shown that 2-tridecanone, a compound related to 2-heptadecanone, can affect the development of insects like the cotton bollworm. This effect is mediated by the insect's cytochrome P450 genes, offering insights into plant-insect ecological interactions and potential avenues for pest control (Zhang et al., 2016).

6. Synthesis and Structural Applications

The synthesis and study of 2,5-diazabicyclo[2.2.1]heptane, a scaffold relevant to 2-heptadecanone, have applications in medicinal chemistry and pharmaceutical research, demonstrating the compound's relevance in drug development and synthesis techniques (Beinat et al., 2013).

特性

IUPAC Name |

heptadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTCXPXLRKTHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075061 | |

| Record name | 2-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Sigma-Aldrich MSDS], Solid | |

| Record name | 2-Heptadecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10866 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

318.00 to 320.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2922-51-2 | |

| Record name | 2-Heptadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEPTADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01M5W012RI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

48 °C | |

| Record name | 2-Heptadecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

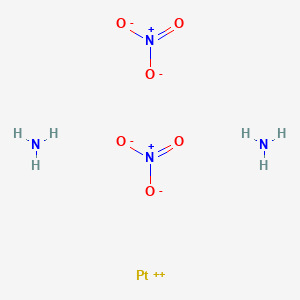

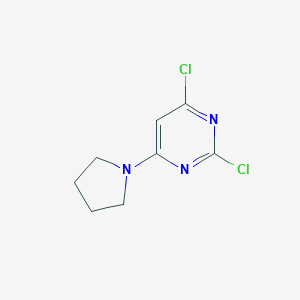

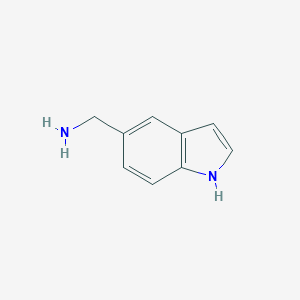

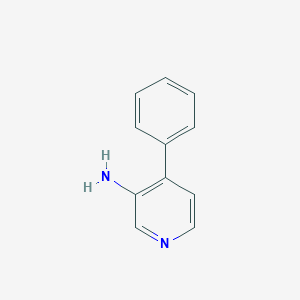

Feasible Synthetic Routes

Q & A

ANone: 2-Heptadecanone is characterized by the following:

ANone: While specific spectroscopic data is not extensively discussed in the provided research papers, common techniques used to characterize 2-Heptadecanone include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 2-Heptadecanone in complex mixtures, such as essential oils or cell cultures. [, , , , , ]

ANone: 2-Heptadecanone is a naturally occurring compound found in various plant species, often as a component of their essential oils. Some examples include:

- Flowers of Meconopsis integrifolia: This plant, found in Tibet, contains 2-Heptadecanone as a significant constituent of its essential oil. []

- Flowers of Nymphaea hybrid: This water lily species also contains 2-Heptadecanone in its essential oil. []

- Aroma of Serapias orchids: Different species of Serapias orchids have been found to contain 2-Heptadecanone as a component of their scent profile. []

- Swertia chirata Buch.-Ham.: This plant's essential oil contains 2-Heptadecanone as one of its major volatile compounds. []

- Filipendula vulgaris (Rosaceae): The pollen of this plant species emits a strong odor dominated by 2-Heptadecanone, contrasting with the flower's scent. []

ANone: 2-Heptadecanone plays a role in insect communication, specifically as a component of sex pheromones:

- Yellowheaded Fireworm (Acleris minuta): While (E)-11,13-Tetradecadienal is the primary sex pheromone component in this species, 2-Heptadecanone is found in the female's pheromone blend. []

- Parasitoid Wasp (Campoletis chlorideae): 2-Heptadecanone, along with tetradecanal, constitutes the female sex pheromone in this species. The specific ratio of these components is crucial for successful mate attraction. []

ANone: 2-Heptadecanone is believed to play a role in plant defense:

- Wheat (Triticum aestivum): 2-Heptadecanone, along with 7-octyloxepan-2-one, is thought to be generated from the decomposition of 9-hydroxy-14,16-hentriacontanedione, a cuticular wax component. These volatile compounds may have a role in deterring herbivores or attracting beneficial insects. []

ANone: The potential use of 2-Heptadecanone in pest control stems from its role in insect communication:

- Parasitoid Wasp Attractant: The identification of 2-Heptadecanone as a sex pheromone component of Campoletis chlorideae suggests its potential use in attracting and enhancing the parasitic activity of this wasp against pest insects. []

ANone: While 2-Heptadecanone shows promise in areas like pest control, several challenges need to be addressed:

- Stability and Formulation: Research is needed to understand the stability of 2-Heptadecanone under various environmental conditions and to develop effective formulations that ensure its controlled release and efficacy. []

- Environmental Impact: Assessing the potential environmental impact of 2-Heptadecanone, including its degradation pathway and effects on non-target organisms, is crucial before large-scale deployment. []

- Cost-Effectiveness: The feasibility of large-scale production and application of 2-Heptadecanone needs to be evaluated from a cost-effectiveness perspective compared to existing alternatives. []

A: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the detection, identification, and quantification of 2-Heptadecanone in various matrices, including plant extracts, insect pheromone samples, and cell cultures. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzenesulfonyl)-2-[N-ethyl-4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]anilino]-2-phenylacetamide](/img/structure/B131072.png)

![2,3-Dioxo-7-propyl-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B131079.png)